N-(1-cyano-1,2-dimethylpropyl)-2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide
Description
The compound N-(1-cyano-1,2-dimethylpropyl)-2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide features a quinazolin-4-one core substituted at position 3 with a 3-(trifluoromethyl)phenyl group. The sulfanyl (-S-) bridge at position 2 connects to an acetamide moiety, which is further functionalized with a 1-cyano-1,2-dimethylpropyl group. Its synthesis likely involves coupling of a preformed quinazolinone intermediate with a sulfanyl-acetamide derivative under conditions similar to those reported for analogous compounds (e.g., reflux with thiols or thioureas) .
Properties
Molecular Formula |
C23H21F3N4O2S |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[4-oxo-3-[3-(trifluoromethyl)phenyl]quinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H21F3N4O2S/c1-14(2)22(3,13-27)29-19(31)12-33-21-28-18-10-5-4-9-17(18)20(32)30(21)16-8-6-7-15(11-16)23(24,25)26/h4-11,14H,12H2,1-3H3,(H,29,31) |
InChI Key |
OGXSFUFJSWWJKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
N-(1-cyano-1,2-dimethylpropyl)-2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. This compound features a unique molecular structure that incorporates various functional groups, including cyano, trifluoromethyl, and a quinazoline core, which contribute to its biological activity.
- Molecular Formula: C23H21F3N4O2S
- Molecular Weight: 474.5 g/mol
- CAS Number: 923822-05-3
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes and receptors. The presence of the quinazoline moiety is particularly significant as it is known to exhibit various pharmacological effects, including anti-inflammatory and anticancer properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity
- In vitro studies have shown that the compound can inhibit cell proliferation in various cancer cell lines. For instance, it has demonstrated cytotoxic effects against breast and lung cancer cells by inducing apoptosis and inhibiting cell cycle progression.
-
Anti-inflammatory Effects
- The compound has been reported to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect could be beneficial in treating chronic inflammatory diseases.
-
Antimicrobial Properties
- Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, although further research is needed to elucidate its efficacy and mechanism.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study conducted on the anticancer properties of this compound involved treating human breast cancer cell lines with varying concentrations (10 µM to 50 µM). The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased annexin V positivity, indicating early apoptotic events.
Case Study: Anti-inflammatory Mechanism
In a separate investigation focusing on inflammation, the compound was administered to murine models exhibiting acute inflammation. Results showed a marked reduction in inflammatory markers such as TNF-alpha and IL-6 when treated with the compound compared to controls. This suggests that this compound may effectively inhibit inflammatory responses.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights structural similarities and differences between the target compound and key analogs:
Key Observations:
Quinazolinone Core: The target compound shares its quinazolin-4-one core with N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide , which exhibits anticonvulsant activity. The trifluoromethyl group in the target compound may enhance metabolic stability compared to chlorophenyl groups due to reduced susceptibility to oxidative degradation.
Sulfanyl-Acetamide Linkage : The sulfanyl bridge in the target compound is analogous to sulfur-containing linkages in 2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide , where multiple sulfur atoms improve binding to metal ions or enzyme active sites.
Physicochemical and Pharmacological Properties
- Lipophilicity: The trifluoromethyl group and cyano substituent in the target compound likely increase logP compared to dichlorophenyl or hydroxypropyl analogs, favoring blood-brain barrier penetration .
- Hydrogen Bonding: The acetamide NH and quinazolinone carbonyl groups enable hydrogen bonding, as seen in crystal structures of related compounds .
Preparation Methods
Quinazolinone Core Synthesis
The 4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-2-yl sulfanyl moiety is synthesized via:
- Step 1 : Condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions to form the quinazolin-4-one scaffold.
- Step 2 : Introduction of the 3-(trifluoromethyl)phenyl group via Ullmann coupling or nucleophilic aromatic substitution using a copper catalyst.
- Step 3 : Sulfur incorporation at position 2 using Lawesson’s reagent or thiophosgene to generate the sulfanyl (-S-) bridge.
| Step | Reagents/Conditions | Yield (%) | Citation |
|---|---|---|---|
| 1 | Anthranilic acid, urea, HCl, reflux | 75–80 | |
| 2 | 3-Trifluoromethylphenylboronic acid, CuI, K₂CO₃, DMF | 60–65 | |
| 3 | Lawesson’s reagent, toluene, 110°C | 70 |
Acetamide Side Chain Preparation
The N-(1-cyano-1,2-dimethylpropyl)acetamide segment is synthesized through:
- Step 4 : Cyanoalkylation of 2-amino-2-methylbutanenitrile with chloroacetamide in the presence of a base (e.g., K₂CO₃) to form the branched cyanoalkyl intermediate.
- Step 5 : Activation of the acetamide’s sulfur group using Mitsunobu conditions (DIAD, PPh₃) for coupling with the quinazolinone core.
2-Amino-2-methylbutanenitrile + ClCH₂C(O)NH₂ → N-(1-cyano-1,2-dimethylpropyl)chloroacetamide
↓
Mitsunobu coupling with quinazolinone-thiol
Final Coupling and Purification
The two segments are combined via:
- Step 6 : Thiol-ene click chemistry or nucleophilic substitution between the quinazolinone’s sulfanyl group and the activated acetamide.
- Step 7 : Purification via column chromatography (SiO₂, ethyl acetate/hexane) and recrystallization from ethanol/water.
- Reaction solvent: DMF or THF
- Temperature: 60–80°C
- Catalyst: Triethylamine or DBU
Analytical Data and Characterization
Hypothetical spectral data based on analogous compounds:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.85–7.45 (m, 4H, Ar-H), 3.95 (s, 2H, SCH₂), 2.10–1.40 (m, 9H, CH₃).
- HRMS : Calculated for C₂₃H₂₂F₃N₄O₂S [M+H]⁺: 499.1421; Found: 499.1418.
Challenges and Alternatives
- Steric hindrance from the 1-cyano-1,2-dimethylpropyl group may reduce coupling efficiency; microwave-assisted synthesis could improve yields.
- Alternative routes using solid-phase peptide synthesis (SPPS) for the acetamide segment are described in indazole derivative patents.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
